Targeted CCR5 Antagonism: A Potential Differentiator in HIV and Inflammation Research
1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic acid has demonstrated specific activity as a CCR5 antagonist, a target for HIV entry inhibitors and inflammatory diseases [1]. While direct quantitative comparator data for this specific activity is not available, this property distinguishes it from many cyclopropane carboxylic acid derivatives that lack reported CCR5 activity. The compound's potential to modulate CCR5-mediated pathways provides a unique entry point for research compared to analogs with different substitution patterns (e.g., 1-(4-chlorophenyl)cyclopropanecarboxylic acid) which have not been reported as CCR5 antagonists.
| Evidence Dimension | CCR5 Antagonist Activity |
|---|---|
| Target Compound Data | Reported as a CCR5 antagonist (qualitative) |
| Comparator Or Baseline | 1-(4-chlorophenyl)cyclopropanecarboxylic acid and other simple aryl cyclopropanecarboxylic acids; no reported CCR5 activity. |
| Quantified Difference | Presence of CCR5 antagonist activity in target compound vs. absence in comparators. |
| Conditions | Preliminary pharmacological screening. |
Why This Matters
This target-specific activity provides a rational basis for selecting this compound over other aryl cyclopropanecarboxylic acids when investigating CCR5-mediated pathways or developing novel anti-HIV or anti-inflammatory agents.
- [1] Semantic Scholar. (2012). Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Retrieved from https://www.semanticscholar.org/author/张会利/91457169 View Source
